3-Phenylsydnone imine monohydrochloride
Description
Properties
CAS No. |
1008-78-2 |
|---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChI Key |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Classical Cyclodehydration of N-Nitroso Precursors
The foundational approach involves cyclodehydration of N-nitroso-N-phenylglycine derivatives. The procedure, adapted from Earl and Mackney’s work, employs acetic anhydride as the dehydrating agent:
Synthesis of N-Nitroso-N-phenylglycine :
- N-Phenylglycine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
- The intermediate is isolated and dried.
Cyclodehydration :
- The N-nitroso derivative is refluxed with acetic anhydride for 6–8 hours.
- The sydnone ring forms via elimination of water, yielding 3-phenylsydnone.
Imine Formation and Salt Precipitation :
- The sydnone is treated with ammonium chloride (NH₄Cl) in ethanol under reflux to form the imine.
- Hydrochloric acid (HCl) is added to precipitate the monohydrochloride salt.
Trifluoroacetic Anhydride (TFAA)-Mediated Synthesis
TFAA offers enhanced reaction efficiency by accelerating cyclodehydration. This method, optimized by Baker et al., reduces reaction times and improves yields:
Cyclization :
- N-Nitroso-N-phenylglycine is dissolved in dichloromethane (DCM).
- TFAA is added dropwise at 0°C, and the mixture is stirred for 15–30 minutes.
Workup :
- The reaction is quenched with ice-cold water, and the product is extracted into DCM.
- The imine is generated via hydrazine treatment, followed by HCl salt formation.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride serves as both a dehydrating agent and solvent, enabling rapid cyclodehydration:
Reaction Setup :
- N-Nitroso-N-phenylglycine is suspended in thionyl chloride.
- The mixture is refluxed for 2–3 hours.
Isolation :
- Excess SOCl₂ is removed under reduced pressure.
- The residue is treated with ethanol and HCl to precipitate the hydrochloride salt.
Mechanochemical Synthesis
A solvent-free, ball-milling approach developed by Bantreil and Lamaty minimizes waste and reduces reaction times:
Ball Milling :
- N-Nitroso-N-phenylglycine is combined with TFAA in a stainless-steel jar.
- The mixture is milled at 30 Hz for 30 minutes.
Post-Processing :
- The crude product is washed with ethanol and treated with HCl to isolate the monohydrochloride.
Alternative Route via Hydrazone Precursors
A recent method utilizes hydrazone intermediates for direct imine formation:
Hydrazone Synthesis :
- Phenylhydrazine reacts with p-methoxyphenethyl aldehyde in ethanol under acidic conditions.
Cyclization :
- The hydrazone is treated with acetic anhydride or TFAA to form the sydnone imine core.
- HCl gas is bubbled through the solution to precipitate the salt.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Classical Cyclodehydration | Acetic anhydride | Reflux, 6–8 hrs | 60–70 | Simplicity, established protocol |
| TFAA-Mediated | Trifluoroacetic anhydride | 0°C, 15–30 min | 80–85 | High yield, rapid reaction |
| Thionyl Chloride | SOCl₂ | Reflux, 2–3 hrs | 65–75 | Single-step dehydration |
| Mechanochemical | TFAA, ball milling | Solvent-free, 30 min | 75–78 | Eco-friendly, scalable |
| Hydrazone Route | Hydrazones, TFAA | Acidic ethanol | 70–72 | Direct imine formation |
Analytical Characterization
NMR Spectroscopy :
X-ray Crystallography :
Key Research Discoveries
Chemical Reactions Analysis
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Phenylsydnone imine monohydrochloride has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .
Comparison with Similar Compounds
Sydnophen Hydrochloride (3-(α-Methylphenethyl)sydnone Imine Monohydrochloride)
Molecular Formula : C₁₁H₁₃N₃O·HCl
Molecular Weight : 239.73
Properties :
Comparison :
- Structural Difference: Sydnophen features a methylphenethyl group at the 3-position, increasing steric bulk compared to the phenyl group in 3-phenylsydnone imine.
- Toxicity : Higher molecular weight and substituent type may influence bioavailability and toxicity thresholds.
2,5-Dimethoxyphenethylamine Monohydrochloride
Molecular Formula: C₁₀H₁₅NO₂·HCl Molecular Weight: 217.69 (free base) + 36.46 (HCl) ≈ 254.15 Applications: Used as a chemical intermediate, particularly in pharmaceuticals and organic synthesis .
Comparison :
- Core Structure: Lacks the sydnone imine ring; instead, it is a phenethylamine derivative.
- Functionality: The dimethoxy and ethylamine groups make it suitable for psychoactive drug synthesis, contrasting with sydnone imines’ mesoionic reactivity.
3-Chloro-N-Phenyl-Phthalimide
Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 265.67 Applications: Monomer for polyimide synthesis, requiring high purity for polymer production .
Comparison :
- Structural Contrast: A phthalimide derivative with a chloro substituent, unrelated to the sydnone imine core.
- Utility: Focused on polymer chemistry, unlike the pharmacological or intermediate roles of sydnone imines.
Indol-2(3H)-one, 3-(2-Benzylamino)ethyl-3-phenyl-, Hydrochloride
CAS: 101231-37-2 Structure: Combines indole and phenyl groups with a benzylaminoethyl side chain. Applications: Limited data, but likely used in medicinal chemistry due to the indole scaffold .
Comparison :
- Heterocycle: Indole core vs. sydnone imine, leading to divergent electronic properties and reactivity.
Data Table: Key Properties of Comparable Compounds
*Estimated properties based on analogs.
Research Findings and Trends
- Toxicity: Sydnone imine hydrochlorides exhibit moderate acute toxicity, necessitating careful handling in lab settings .
- Structural Flexibility : Substitutions at the 3-position (e.g., phenyl vs. methylphenethyl) significantly alter physicochemical properties and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-phenylsydnone imine monohydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis of sydnone imine derivatives typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, dynamic imine bond formation under mild aqueous conditions (e.g., DMSO/H₂O mixtures) can be adapted for this compound, as demonstrated in similar systems . Optimize yields by controlling stoichiometry (1:1 molar ratio of hydrazine to aldehyde precursors), pH (neutral to slightly acidic), and temperature (20–25°C). Purification via recrystallization (e.g., using 2-propanol/acetone mixtures) is recommended, as described for structurally related sydnone imine hydrochlorides .
Q. How should researchers characterize the purity and structural integrity of 3-phenylsydnone imine monohydrochloride?
- Methodology : Use HPLC with UV detection (λmax ~235–288 nm, based on analogous aromatic imine compounds) to assess purity (≥98%) . Confirm structure via ¹H/¹³C NMR (e.g., characteristic sydnone ring protons at δ 6.5–7.5 ppm) and mass spectrometry (expected MW 239.73 for C₁₁H₁₃N₃O·HCl) . Batch-specific certificates of analysis (COA) should include residual solvent data and elemental analysis.
Q. What are the critical safety considerations for handling 3-phenylsydnone imine monohydrochloride in laboratory settings?
- Methodology : Acute toxicity data for similar sydnone imine derivatives report murine LD₅₀ values of 123–225 mg/kg (subcutaneous/intraperitoneal routes), indicating moderate toxicity . Implement PPE (gloves, lab coats, N95 masks) and work in fume hoods. Store at -20°C in airtight containers to ensure stability ≥5 years . Waste must be segregated and processed by certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers address contradictions in the stability of monohydrochloride salts under varying storage conditions?
- Methodology : Conflicting storage recommendations (e.g., -20°C vs. room temperature for other monohydrochlorides ) necessitate stability studies. Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition. For long-term storage, prioritize lyophilization and desiccant-containing vials to mitigate hygroscopic degradation.
Q. What experimental strategies are effective for resolving discrepancies in toxicity profiles across in vitro and in vivo models?
- Methodology : If in vitro assays (e.g., cytotoxicity in HEK293 cells) conflict with in vivo LD₅₀ data, perform dose-response studies using multiple animal models (e.g., mice, zebrafish). Compare pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS and evaluate organ-specific toxicity through histopathology. Reference existing murine LD₅₀ data (123 mg/kg subcutaneous) as a benchmark for dosing .
Q. How can dynamic covalent chemistry principles be applied to modulate the reactivity of 3-phenylsydnone imine monohydrochloride in hydrogel formulations?
- Methodology : Leverage reversible imine bond formation (pH-dependent) to design stimuli-responsive hydrogels. Incorporate 3-phenylsydnone imine as a crosslinker in polymer matrices (e.g., PEG-aldehyde conjugates). Monitor gelation kinetics via rheometry and tune mechanical properties by adjusting the imine-to-aldehyde ratio, as shown in analogous hydrazine-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
